molecular formula C20H27N3O B1198510 3-Ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine CAS No. 179556-82-2

3-Ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine

Cat. No. B1198510
Key on ui cas rn: 179556-82-2
M. Wt: 325.4 g/mol
InChI Key: VNSBZWKWQFCKGO-UHFFFAOYSA-N
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Patent
US05866589

Procedure details

A mixture of 1-benzyl-4-(methylamino)piperidine (EXAMPLE 9, 2.92 g) and 2-bromo-3-ethoxypyridine (EXAMPLE 69, 1.44 g) is stirred at 160°-165° in a sealed tube for 2 days, diluted with methylene chloride (50 ml), washed with water (10 ml) and saline (10 ml), dried over sodium sulfate, and concentrated under reduced pressure. The residue is chromatographed on silica gel (230-400 mesh, 300 g; eluting with a gradient of ethyl acetate/hexane (10/90-50/50)) to give the title compound, C,H,N: Anal. Calcd for C20H27N3O1 : C=73.81, H=8.36, N=12.91-found: C=73.59, H=8.37, N=12.83.
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][CH3:15])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[C:17]1[C:22]([O:23][CH2:24][CH3:25])=[CH:21][CH:20]=[CH:19][N:18]=1>C(Cl)Cl>[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([N:14]([CH3:15])[C:17]2[C:22]([O:23][CH2:24][CH3:25])=[CH:21][CH:20]=[CH:19][N:18]=2)[CH2:10][CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.92 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NC
Name
Quantity
1.44 g
Type
reactant
Smiles
BrC1=NC=CC=C1OCC
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
is stirred at 160°-165° in a sealed tube for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (10 ml) and saline (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel (230-400 mesh, 300 g
WASH
Type
WASH
Details
eluting with a gradient of ethyl acetate/hexane (10/90-50/50))

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N(C1=NC=CC=C1OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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